BET Surface Area vs. 1,4-Dibenzaldehyde
In a head-to-head comparison of aminal-linked porous organic polymers (NRAPOPs) synthesized from a common anthracene-based tetraamine, the polymer derived from thieno[2,3-b]thiophene-2,5-dicarbaldehyde (NRAPOP-2) exhibited a Brunauer–Emmett–Teller (BET) surface area of 424 m² g⁻¹, whereas the polymer derived from 1,4-dibenzaldehyde (NRAPOP-1) exhibited a BET surface area of 544 m² g⁻¹ [1]. This demonstrates that substituting the thienothiophene dialdehyde for a phenyl dialdehyde results in a 22% reduction in specific surface area under identical reaction conditions.
| Evidence Dimension | BET surface area (porosity) of resultant porous organic polymer |
|---|---|
| Target Compound Data | 424 m² g⁻¹ (NRAPOP-2) |
| Comparator Or Baseline | 1,4-Dibenzaldehyde: 544 m² g⁻¹ (NRAPOP-1) |
| Quantified Difference | -22% (absolute difference: -120 m² g⁻¹) |
| Conditions | One-pot Schiff base condensation with 9,10-bis-(4,6-diamino-S-triazin-2-yl)anthracene under identical conditions |
Why This Matters
This quantifiable difference in porosity directly impacts the material's capacity for gas adsorption, iodine sequestration, and heavy metal ion capture, informing polymer chemists whether the thienothiophene dialdehyde is suitable for applications requiring high surface area.
- [1] A. S. Abu-Surrah et al. (2020). Multifunctional nitrogen-rich aminal-linked luminescent porous organic polymers for iodine enrichment and selective detection of Fe³⁺ ions. Journal of Materials Science, 55, 10896–10909. doi:10.1007/s10853-020-04712-3. View Source
